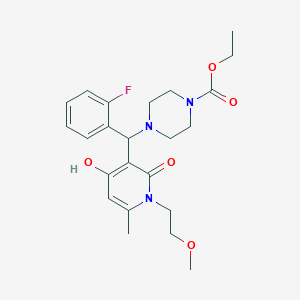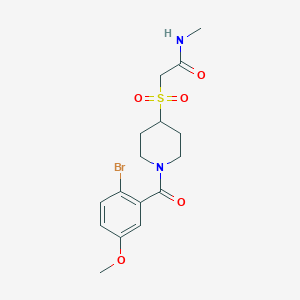![molecular formula C9H13ClN2O2 B2672121 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride CAS No. 2377035-34-0](/img/structure/B2672121.png)
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties. The hydrochloride form of this compound enhances its solubility and stability, making it more suitable for various applications.
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common synthetic route involves the condensation of appropriate starting materials, such as hydrazides and carboxylic acids, under acidic conditions.
Cyclization Reactions: Cyclization of linear precursors can also be employed to form the imidazo[1,2-a]pyridine core.
Hydrochloride Formation: The carboxylic acid form is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production typically involves large-scale condensation and cyclization reactions, followed by purification steps to obtain the hydrochloride salt. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistency and quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring, often using alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, strong bases like sodium hydride, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated imidazo[1,2-a]pyridines.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It exhibits antimicrobial properties, making it a candidate for developing new antibiotics and antifungal agents. Medicine: Its analgesic and anti-inflammatory properties are being explored for potential therapeutic applications in pain management and inflammation reduction. Industry: The compound is used in the development of new materials and chemical processes, including its incorporation into polymers and coatings.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors involved in inflammatory and pain pathways. The exact mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, modulation of ion channels, or interaction with G-protein-coupled receptors (GPCRs).
相似化合物的比较
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic structure and exhibit antimicrobial and anti-inflammatory properties.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
Triazolopiperazines: These compounds also contain fused ring systems and are known for their biological activities.
Uniqueness: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride stands out due to its specific substitution pattern and enhanced solubility in its hydrochloride form, which makes it more versatile for various applications.
属性
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-5-10-8-7(9(12)13)3-2-4-11(6)8;/h5,7H,2-4H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQOUXORXNCUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1CCCC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2672039.png)


![N-[2-Methyl-5-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2672044.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2672046.png)

![4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B2672053.png)

![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2672055.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2672059.png)

